11-Hydroxytabersonine

Vue d'ensemble

Description

16-Hydroxytabersonine is a terpene indole alkaloid produced by the plant Catharanthus roseus . This compound is an intermediate in the biosynthesis of vindoline, which is a precursor for the pharmaceutically valuable compounds vinblastine and vincristine . These compounds are widely used in cancer chemotherapy due to their ability to disrupt microtubule formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 16-Hydroxytabersonine is synthesized from tabersonine through a hydroxylation reaction catalyzed by the enzyme tabersonine 16-hydroxylase . This enzyme, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-16 position of tabersonine . The reaction conditions typically involve the presence of oxygen and a suitable electron donor, such as NADPH .

Industrial Production Methods: Industrial production of 16-hydroxytabersonine is primarily achieved through biotechnological methods. This involves the use of genetically engineered microorganisms, such as Saccharomyces cerevisiae, which have been modified to express the necessary enzymes for the biosynthesis of 16-hydroxytabersonine from tabersonine . This method allows for the scalable production of the compound under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 16-Hydroxytabersonine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the C-16 position can be further oxidized to form 16-methoxytabersonine.

Methylation: The hydroxyl group can be methylated by the enzyme tabersonine 16-O-methyltransferase to form 16-methoxytabersonine.

Common Reagents and Conditions:

Methylation: Requires the presence of a methyl donor, such as S-adenosylmethionine, and the enzyme tabersonine 16-O-methyltransferase.

Major Products:

16-Methoxytabersonine: Formed through the methylation of 16-hydroxytabersonine.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 11-hydroxytabersonine is its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits moderate activity against colorectal cancer cells, with an IC50 value of approximately 19.2 μM against HCT116 cells, suggesting potential as a lead compound for further anticancer drug development .

Table 1: Cytotoxic Effects of this compound

Precursor for Vindoline Production

This compound serves as a precursor in the biosynthesis of vindoline, an important alkaloid used in the treatment of cancer. Recent studies have employed metabolic engineering techniques to enhance the conversion of tabersonine to vindoline, with this compound being part of this metabolic pathway .

Case Study: Metabolic Engineering for Vindoline Production

- Objective : Increase yield of vindoline from tabersonine.

- Method : Genetic modifications were made to yeast strains to enhance the expression of key enzymes involved in the conversion process.

- Results : The engineered strains showed a significant increase in vindoline production, demonstrating the utility of this compound in biotechnological applications.

Role in Plant Metabolomics

Metabolomics studies have indicated that this compound is influenced by various hormonal treatments, which can modulate its production levels. For instance, treatments with ethephon and methyl jasmonate have been shown to significantly affect alkaloid profiles in Catharanthus roseus, including the levels of this compound .

Table 2: Effects of Hormonal Treatments on Alkaloid Production

| Treatment | Alkaloid Increased | Statistical Significance |

|---|---|---|

| Ethephon | This compound | p ≤ 0.05 |

| Methyl Jasmonate | Tabersonine | p ≤ 0.01 |

Potential for Further Research

Given its promising anticancer properties and role as a precursor for valuable alkaloids, further research into this compound is warranted. Investigations could focus on:

- Mechanistic Studies : Understanding the specific molecular pathways through which this compound exerts its cytotoxic effects.

- Enhanced Production Techniques : Developing more efficient biosynthetic routes for producing this compound and its derivatives.

- Clinical Trials : Evaluating the safety and efficacy of formulations containing this compound in human subjects.

Mécanisme D'action

The primary mechanism of action of 16-hydroxytabersonine involves its role as an intermediate in the biosynthesis of vindoline . The hydroxylation of tabersonine at the C-16 position by tabersonine 16-hydroxylase initiates the synthesis of vindoline . This process involves several enzymatic steps, including hydroxylation, methylation, and acetylation, leading to the formation of vindoline . Vindoline is then used to synthesize vinblastine and vincristine, which exert their effects by disrupting microtubule formation in cancer cells .

Comparaison Avec Des Composés Similaires

Tabersonine: The precursor to 16-hydroxytabersonine, which undergoes hydroxylation at the C-16 position.

Vindoline: The product formed from 16-hydroxytabersonine through a series of enzymatic reactions.

Vinblastine and Vincristine: Anticancer drugs synthesized from vindoline.

Uniqueness: 16-Hydroxytabersonine is unique due to its specific role in the biosynthesis of vindoline and its subsequent conversion to vinblastine and vincristine . The presence of the hydroxyl group at the C-16 position distinguishes it from other related compounds, such as tabersonine .

Activité Biologique

11-Hydroxytabersonine is a significant alkaloid derived from the Tabernaemontana species, belonging to the Apocynaceae family. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

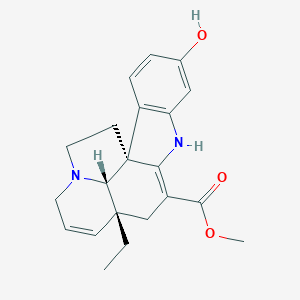

Chemical Structure and Properties

This compound is structurally related to other indole alkaloids and is characterized by its hydroxyl group at the 11th position on the tabersonine backbone. Its molecular formula is C₁₈H₁₉N₃O₂, and it features a complex structure that contributes to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings include:

- Colorectal Cancer : In vitro studies demonstrated that this compound has an IC50 value of approximately 25.3 µM against HCT116 colorectal cancer cells, indicating moderate cytotoxicity .

- Lung Cancer : The compound has been shown to significantly inhibit the viability of human lung cancer cell lines H157 and A549. It induces necroptosis in these cells through mechanisms independent of apoptosis . Additionally, it activates autophagy as a protective response against necroptosis, mediated via the AMPK/mTOR and JNK signaling pathways .

The mechanisms through which this compound exerts its effects include:

- Induction of Necroptosis : Unlike traditional apoptosis-inducing agents, this compound triggers necroptosis, a form of programmed cell death that can circumvent apoptotic resistance often seen in cancer cells .

- Autophagy Activation : The compound's ability to activate autophagy plays a dual role: it protects normal cells while also contributing to cancer cell death under specific conditions .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Lung Cancer Cell Lines : A study highlighted that treatment with this compound led to significant reductions in cell viability in A549 and H157 cell lines. The study emphasized the compound's role in inducing necroptosis and activating autophagy as a protective mechanism against cell death .

- Colorectal Cancer Research : Another investigation reported that this compound exhibited moderate activity against colorectal cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| HCT116 (Colorectal) | 25.3 | Induces necroptosis | Moderate activity observed |

| A549 (Lung) | Not specified | Induces necroptosis & autophagy | Significant inhibition of cell viability |

| H157 (Lung) | Not specified | Induces necroptosis & autophagy | Autophagy activation protects against necroptosis |

Propriétés

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUFRJQCBVSCRZ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032123 | |

| Record name | 16-Hydroxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-28-6 | |

| Record name | 11-Hydroxytabersonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxytabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-HYDROXYTABERSONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2G76UPD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.